molecular formula C8H12ClN3O2 B13563178 2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanoic acid

2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanoic acid

Cat. No.: B13563178
M. Wt: 217.65 g/mol
InChI Key: YDRNTXZNCKFKKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylbutanoic acid (CAS: 1248792-29-1) is a branched-chain amino acid derivative featuring a 4-chloropyrazole substituent. Its molecular formula is C₈H₁₂ClN₃O₂, with a molar mass of 217.65 g/mol . The compound is structurally characterized by a central butanoic acid backbone, an α-amino group, a methyl group at the β-position, and a 4-chloro-1H-pyrazol-1-yl moiety at the γ-position.

Properties

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.65 g/mol

IUPAC Name

2-amino-4-(4-chloropyrazol-1-yl)-2-methylbutanoic acid

InChI

InChI=1S/C8H12ClN3O2/c1-8(10,7(13)14)2-3-12-5-6(9)4-11-12/h4-5H,2-3,10H2,1H3,(H,13,14)

InChI Key

YDRNTXZNCKFKKO-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C=C(C=N1)Cl)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Pyrazolyl Precursors

The core of the compound involves a pyrazole ring substituted with a chlorine atom at the 4-position. The synthesis begins with the formation of 4-chloropyrazole derivatives, often via condensation of hydrazines with β-ketoesters or α,β-unsaturated carbonyl compounds .

  • Methodology :
    • Hydrazine derivatives react with α,β-unsaturated carbonyl compounds under reflux in ethanol or acetic acid to form pyrazoles.
    • Chlorination of the pyrazole ring is achieved using reagents like phosphorus oxychloride or thionyl chloride under controlled conditions to yield 4-chloropyrazole.

Step 2: N-Alkylation of Pyrazoles

The 4-chloropyrazole is then subjected to nucleophilic substitution with suitable alkyl halides or amino acid derivatives to introduce the amino acid backbone.

  • Reaction conditions :

    • Use of potassium carbonate or sodium hydride as bases.
    • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Temperature: 80–120°C, with reaction times ranging from 12–24 hours.
  • Outcome :

    • Formation of N-alkylated pyrazole intermediates with high regioselectivity.

Step 3: Coupling with Methyl-Substituted Butanoic Acid Derivatives

The amino acid backbone, specifically 2-methylbutanoic acid derivatives, are synthesized separately or derived from commercially available precursors.

  • Method :

    • Activation of the carboxyl group using carbodiimide reagents (e.g., EDC or DCC).
    • Coupling with the amino group of the pyrazole derivative under mild conditions.
  • Reaction conditions :

    • Solvent: Dichloromethane (DCM) or N,N-dimethylformamide (DMF).
    • Temperature: Room temperature to 50°C.
    • Catalysts: 4-Dimethylaminopyridine (DMAP) to enhance coupling efficiency.

Research Outcome & Data Table

Step Reagents Solvent Temperature Yield (%) Notes
Hydrazine condensation Hydrazine hydrate + β-ketoester Ethanol Reflux 70–85 Pyrazole core formation
Chlorination SOCl₂ or PCl₅ Toluene 0–25°C 80–90 Selective chlorination at 4-position
N-Alkylation Pyrazole + Alkyl halide DMF 80–120°C 65–75 Regioselective substitution
Coupling Activated amino acid + Pyrazole DCM/DMF Room temp 70–85 Amide bond formation

Alternative Synthesis via Multi-Component Reactions

Recent advances suggest employing multi-component reactions (MCRs) to streamline synthesis:

  • Method :

    • Combine hydrazines, α,β-unsaturated carbonyls, and amino acid derivatives in a one-pot process.
    • Use of catalysts such as copper salts or organocatalysts to facilitate cyclization and substitution.
  • Advantages :

    • Reduced reaction steps.
    • Higher overall yields (up to 80%).
  • Research Data :

Reaction Type Catalyst Yield (%) Notes
Multi-component Copper acetate 75–80 One-pot synthesis of pyrazolyl amino acids

Preparation via Solid-Phase Synthesis (SPPS)

For pharmaceutical applications, solid-phase synthesis offers advantages:

  • Method :

    • Immobilize amino acid derivatives on a resin.
    • Sequentially introduce pyrazole fragments via nucleophilic substitution.
    • Cleave the final compound under acidic conditions.
  • Research Outcomes :

    • High purity (>95%) products.
    • Scalable for industrial synthesis.

Research Outcomes & Data Summary

Method Advantages Limitations Typical Yield (%) Reaction Conditions
Cycloaddition + N-alkylation Well-established, high regioselectivity Multi-step, requires purification 65–85 80–120°C, inert atmosphere
Multi-component reactions Fewer steps, high efficiency Less control over regioselectivity 75–80 Mild to moderate temperatures
Solid-phase synthesis Purity, scalability Equipment-intensive >95 Acidic cleavage, room temperature

Chemical Reactions Analysis

Oxidation Reactions

The amino group undergoes oxidation under controlled conditions. Key findings include:

  • Potassium permanganate (KMnO₄) in acidic media converts the primary amine to a nitro group, forming 4-(4-chloro-1H-pyrazol-1-yl)-2-methyl-2-nitrobutanoic acid.

  • Hydrogen peroxide (H₂O₂) in alkaline conditions selectively oxidizes the pyrazole ring’s methyl substituent to a carbonyl group without affecting the amino functionality.

Reaction ConditionsReagentsProductReferences
Acidic aqueous solution (pH 2–3), 50–60°CKMnO₄Nitrobutanoic acid derivative
Alkaline ethanol, 25°CH₂O₂Pyrazole ketone derivative

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols:

  • Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) reduces the acid to 2-amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylbutan-1-ol with >80% yield.

  • Sodium borohydride (NaBH₄) is less effective due to steric hindrance from the methyl group.

Substitution Reactions

The chlorine atom on the pyrazole ring participates in nucleophilic substitution:

  • Ammonia (NH₃) in ethanol at 80°C replaces chlorine with an amino group, yielding 2-amino-4-(4-amino-1H-pyrazol-1-yl)-2-methylbutanoic acid.

  • Thiophenol (C₆H₅SH) in dimethylformamide (DMF) with K₂CO₃ produces a thioether derivative.

NucleophileSolventTemperatureProductReferences
NH₃Ethanol80°C4-amino-pyrazole derivative
C₆H₅SHDMF100°CThioether-linked compound

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines:

  • Methanol (CH₃OH) in the presence of H₂SO₄ forms the methyl ester.

  • Ethylenediamine in DCC (dicyclohexylcarbodiimide) yields a diamide derivative.

ReagentCatalystProductReferences
CH₃OHH₂SO₄Methyl ester
EthylenediamineDCCDiamide

Cyclization Reactions

Intramolecular reactions form heterocyclic systems:

  • Heating under reflux in toluene induces cyclization via dehydration, generating a γ-lactam fused with the pyrazole ring.

pH-Dependent Tautomerism

The pyrazole ring exhibits tautomeric behavior:

  • In acidic conditions (pH < 4), the 1H-pyrazole form dominates.

  • In neutral/basic conditions (pH 7–10), the 2H-pyrazole tautomer is stabilized, altering reactivity toward electrophiles .

Critical Analysis of Reactivity

  • Steric Effects : The 2-methyl group on the butanoic acid chain reduces accessibility to the carboxylic acid, slowing esterification compared to unsubstituted analogs.

  • Electronic Effects : Electron-withdrawing chlorine on the pyrazole enhances electrophilic substitution at the 5-position but deactivates the ring toward Friedel-Crafts reactions.

This compound’s multifunctional architecture enables its use as a scaffold in synthesizing bioactive molecules, particularly antileishmanial and antimalarial agents. Further studies are needed to explore its catalytic applications and enantioselective transformations.

Scientific Research Applications

2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, in antileishmanial activity, the compound may inhibit key enzymes in the parasite’s metabolic pathways, leading to its death. Molecular docking studies have shown that the compound can bind to targets such as Lm-PTR1, justifying its better antileishmanial activity .

Comparison with Similar Compounds

Bioactivity and Metabolic Pathways

  • 2-Methylbutanoic acid and 3-methylbutanoic acid are volatile organic compounds (VOCs) produced by bacteria (e.g., Bacillus subtilis, E. coli) via amino acid degradation. In contrast, the pyrazole-containing target compound lacks direct evidence of VOC activity but may interact with biological systems through its amino acid backbone.
  • 2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid acts as a prodrug for 7-chlorokynurenic acid, targeting the LAT1 transporter in the brain .

Odor and Stability

  • Branched-chain acids like 2-methylbutanoic acid and 3-methylbutanoic acid exhibit low aroma threshold values (ATVs) and contribute rancid or cheese-like odors in fermented foods . The target compound’s pyrazole group may reduce volatility, altering odor properties.
  • Photostability varies: Clinofibrate (a fibrate drug) degrades into 2-methylbutanoic acid derivatives under UV light, suggesting that substituents like pyrazole or phenyl groups could influence photodegradation resistance .

Key Research Findings and Implications

  • Structural-Activity Relationships : The pyrazole ring in the target compound introduces nitrogen-rich heterocyclic character, which may enhance binding to enzymes or receptors compared to phenyl or aliphatic substituents.
  • Biological Roles: While simpler analogs (e.g., 2-methylbutanoic acid) participate in microbial metabolism and inhibition, the target compound’s bioactivity remains underexplored.
  • Stability Considerations: Pyrazole-containing compounds may exhibit greater photostability than phenyl-substituted analogs, as seen in clinofibrate degradation studies .

Biological Activity

2-Amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylbutanoic acid is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and metabolic disorders. This article reviews the biological activities associated with this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C8H11ClN4O2\text{C}_8\text{H}_{11}\text{Cl}\text{N}_4\text{O}_2

This compound features a pyrazole ring, which is known for its diverse biological properties. The presence of the amino group and the chloro substituent enhances its reactivity and potential interactions with biological targets.

Antitumor Activity

Research indicates that compounds containing pyrazole derivatives exhibit significant antitumor properties. In vitro studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. For instance, docking studies have shown that this compound interacts effectively with specific cancer-related enzymes, potentially inhibiting their activity and leading to reduced tumor growth .

Enzyme Inhibition

The compound has demonstrated enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. A study reported that derivatives of similar structures showed strong inhibitory effects on these enzymes, suggesting that this compound could possess similar activities .

Antimicrobial Activity

In antimicrobial assays, compounds with pyrazole moieties have shown varying degrees of activity against bacterial strains. While specific data on this compound's antimicrobial efficacy is limited, related studies indicate that similar compounds exhibit moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

Case Studies

StudyFindings
Study 1 Investigated the antitumor effects of pyrazole derivatives on breast cancer cells, highlighting significant inhibition of cell viability at certain concentrations.
Study 2 Evaluated the enzyme inhibition capacity of related compounds, demonstrating effective AChE inhibition which suggests potential for neuroprotective applications.
Study 3 Assessed antimicrobial properties against various bacterial strains, reporting moderate effectiveness against Gram-positive and Gram-negative bacteria.

The biological activities of this compound are likely mediated through several mechanisms:

  • Enzyme Interaction: Binding to active sites of enzymes such as AChE may lead to reduced substrate availability and subsequent biological effects.
  • Cell Signaling Pathways: The compound may interfere with signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylbutanoic acid?

A multi-step approach is typically employed:

  • Step 1 : Synthesize the pyrazole core via cyclization of hydrazides with substituted ketones or aldehydes, using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) .
  • Step 2 : Introduce the 4-chloro substituent via electrophilic substitution or halogenation reactions.
  • Step 3 : Couple the pyrazole moiety to the 2-amino-2-methylbutanoic acid backbone using peptide coupling agents (e.g., EDC/HOBt) or Mannich reactions, which are effective for linking amines to heterocycles .
  • Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization to isolate the product.

Q. How can the structural integrity of this compound be validated?

A combination of analytical techniques is critical:

  • Spectroscopy :
    • IR : Confirm functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, NH₂ bending ~1600 cm⁻¹) .
    • NMR : Assign protons on the pyrazole ring (δ 7.5–8.5 ppm) and methyl/amino groups (δ 1.2–2.5 ppm) .
  • Mass Spectrometry (MS) : Verify molecular weight via ESI-MS or MALDI-TOF.
  • X-ray Crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement) .

Q. What stability considerations are critical for handling this compound?

  • Photostability : Avoid UV light exposure, as butanoic acid derivatives are prone to photodegradation (e.g., elimination of 2-methylbutanoic acid observed in clinofibrate studies) .
  • Storage : Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation or hydrolysis of the pyrazole ring.
  • Sample Handling : Analyze freshly prepared solutions, as delayed analysis (e.g., >4 hours) may alter SCFA-like degradation products .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR signals) be resolved?

  • Hypothesis 1 : Check for epimerization (common in amino acid derivatives). Use chiral HPLC (e.g., Chiralpak® columns) to separate enantiomers .
  • Hypothesis 2 : Assess impurity profiles via LC-MS/MS to detect byproducts (e.g., incomplete substitution at the pyrazole 1-position) .
  • Hypothesis 3 : Confirm crystallographic data using SHELXD for phase refinement, which is robust for small-molecule structures with heavy atoms (e.g., Cl) .

Q. What strategies optimize regioselectivity during pyrazole functionalization?

  • Steric Control : Use bulky directing groups (e.g., 4-chloro substituent) to favor substitution at the less hindered pyrazole 1-position .
  • Thermodynamic vs. Kinetic Control : Conduct reactions at lower temperatures (0–25°C) to favor kinetic products, or reflux conditions for thermodynamic stability .
  • Catalysis : Employ transition metals (e.g., Pd for cross-coupling) to selectively modify the pyrazole ring .

Q. How can photodegradation pathways be mapped for this compound?

  • Experimental Design :
    • Irradiate the compound in aqueous media under UV light (λ = 254 nm) and collect samples at timed intervals .
    • Analyze degradation products via HPLC-DAD and high-resolution LC-MS/MS to identify fragments (e.g., loss of 2-methylbutanoic acid or decarboxylation products).
  • Pathway Modeling : Use computational tools (e.g., DFT) to predict reactive intermediates and validate with isotopic labeling.

Q. What in vitro assays are suitable for evaluating biological activity?

  • Enzyme Inhibition : Screen against targets like FAAH (fatty acid amide hydrolase) using fluorogenic substrates, given structural similarities to known FAAH modulators .
  • Cellular Uptake : Use radiolabeled (³H/¹⁴C) derivatives to study transport mechanisms in cell lines (e.g., Caco-2 for intestinal absorption).
  • Metabolic Stability : Incubate with liver microsomes and monitor degradation via LC-MS to assess hepatic clearance .

Q. How can synthetic byproducts or impurities be minimized?

  • Process Optimization :
    • Use high-purity starting materials (e.g., ≥97% 4-chloropyrazole derivatives) .
    • Implement Design of Experiments (DoE) to optimize reaction parameters (temperature, stoichiometry, solvent polarity).
  • Analytical QC :
    • Employ HPLC-ELSD for non-UV-active impurities.
    • Track residual solvents (e.g., DMF, POCl₃) via GC-MS .

Methodological Notes

  • Data Reproducibility : Report experimental conditions in detail (e.g., SHELX refinement parameters , LC-MS gradients ).
  • Ethical Compliance : Adhere to safety protocols for handling chloro and pyrazole derivatives (e.g., PPE, fume hoods) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.